molecular formula C9H9N5O B12115423 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide

Katalognummer: B12115423
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: DPPWILNDYFKBQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide is a heterocyclic compound that contains both a benzamide and a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide typically involves the formation of the triazole ring followed by its attachment to the benzamide moiety. One common method involves the cyclocondensation of an amine with a nitrile or amidine under acidic or basic conditions to form the triazole ring. This is followed by the coupling of the triazole with a benzoyl chloride or benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This allows the compound to inhibit enzymes or interact with receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    Benzamide: The parent compound without the triazole ring.

    1,2,4-triazole: The core triazole structure without additional functional groups.

Uniqueness

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide is unique due to the combination of the triazole and benzamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts .

Eigenschaften

Molekularformel

C9H9N5O

Molekulargewicht

203.20 g/mol

IUPAC-Name

2-amino-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C9H9N5O/c10-8-4-2-1-3-7(8)9(15)13-14-5-11-12-6-14/h1-6H,10H2,(H,13,15)

InChI-Schlüssel

DPPWILNDYFKBQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.